3-Chloro-2-methylaniline Hydrochloride

Overview

Description

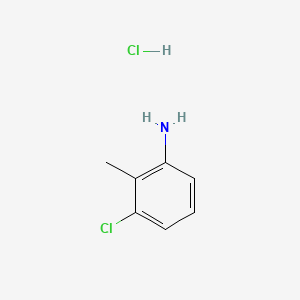

3-Chloro-2-Methylaniline, also known as 3-chloro-N-methylaniline, is a secondary amine . It is used for dyeing cotton, viscose, silk, nylon, and acetate, as well as printing on cotton . It is mainly used for dyeing red .

Synthesis Analysis

3-Chloro-2-methylaniline Hydrochloride can be synthesized through a series of reactions . The general procedure involves a mixture of an aromatic nitro compound, ethanol, and Fe3O4 (at)GO composite . The mixture is heated to reflux with stirring, followed by dropwise addition of hydrazine hydrate .Molecular Structure Analysis

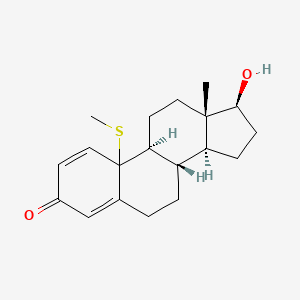

The molecular formula of 3-Chloro-2-methylaniline Hydrochloride is C7H8ClN·HCl . More detailed structural information can be found in databases like ChemSpider and NIST Chemistry WebBook .Chemical Reactions Analysis

3-Chloro-2-methylaniline can undergo C3 borylation in the presence of an iridium catalyst . It can also participate in other reactions, such as the reaction with hydrazine hydrate monohydrate in ethanol .Physical And Chemical Properties Analysis

3-Chloro-2-methylaniline Hydrochloride is a solid at 20°C . It has a molecular weight of 178.06 g/mol . It appears as a white to light yellow to light orange powder to crystal . It is soluble in methanol .Scientific Research Applications

Organic Building Blocks

3-Chloro-2-methylaniline Hydrochloride is used as an organic building block in chemical synthesis . It’s a key component in the creation of various complex organic compounds.

Pesticide Synthesis

One of the primary applications of 3-Chloro-2-methylaniline Hydrochloride is as a precursor to the pesticides metolachlor and acetochlor . These pesticides are widely used in agriculture to control weeds and other unwanted plants.

Dye Production

The compound is used in the production of dyes . It’s a component of accelerators for cyanoacrylate glues, which are often used in the textile industry.

Borylation Reactions

3-Chloro-2-methylaniline Hydrochloride can undergo C3 borylation in the presence of an iridium catalyst . This reaction is useful in the synthesis of boronic acids and esters, which have applications in pharmaceuticals and materials science.

Preparation of Tyrian Purple

The compound is used in the preparation of Tyrian Purple, a natural dye, through the reduction of 6,6′-dinitroindigo . This dye has historical significance and is used in various applications today.

Avicide Stabilization

3-Chloro-2-methylaniline Hydrochloride is used in the stabilization of the avicide 3-chloro-p-toluidine (CPTH) on rice baits by pseudo latex polymeric coating and beta-cyclodextin inclusion . This helps in controlling bird populations in certain areas.

Safety And Hazards

3-Chloro-2-methylaniline Hydrochloride is harmful if swallowed and can cause skin irritation and serious eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name |

3-chloro-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZGXAZCBNLQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87-60-5 (Parent) | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5064174 | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-methylaniline Hydrochloride | |

CAS RN |

6259-40-1 | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-o-toluidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Dipropylamino)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-1-ol](/img/structure/B1214148.png)